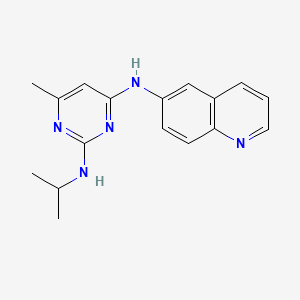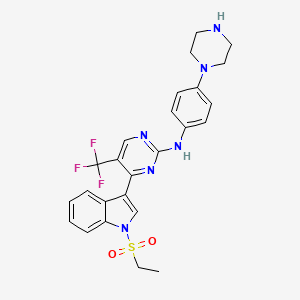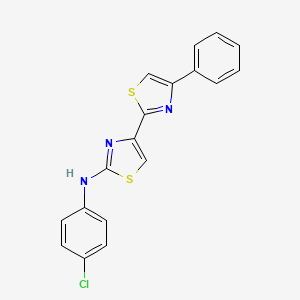
Adenosine 5'-diphosphate-15N5 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that is isotopically labeled with nitrogen-15. This compound is a derivative of adenosine diphosphate, which plays a crucial role in cellular energy transfer and signal transduction. The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate-15N5 (dilithium) is synthesized through the isotopic labeling of adenosine diphosphate. The process involves the incorporation of nitrogen-15 into the adenine moiety of adenosine diphosphate. This can be achieved through chemical synthesis or biosynthetic methods using nitrogen-15 enriched precursors.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate-15N5 (dilithium) typically involves large-scale chemical synthesis. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to adenosine 5’-triphosphate.
Reduction: It can be reduced to adenosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products
Oxidation: Adenosine 5’-triphosphate.
Reduction: Adenosine monophosphate.
Substitution: Various substituted adenosine derivatives.
Applications De Recherche Scientifique
Adenosine 5’-diphosphate-15N5 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the fate of nitrogen atoms in biochemical pathways.
Biology: Employed in studies of nucleotide metabolism and energy transfer in cells.
Medicine: Utilized in research on platelet aggregation and cardiovascular diseases.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Adenosine 5’-diphosphate-15N5 (dilithium) exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, including ATPases and kinases, which catalyze the conversion of adenosine diphosphate to adenosine triphosphate and vice versa. This compound also interacts with purinergic receptors, influencing cellular signaling pathways involved in platelet aggregation and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate-15N5 (dilithium): Another nitrogen-15 labeled nucleotide, used in similar applications.
Adenosine monophosphate-15N5 (dilithium): A related compound with a single phosphate group, used in studies of nucleotide metabolism.
Uniqueness
Adenosine 5’-diphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15, which allows for precise tracking in metabolic studies. Its role in energy transfer and signal transduction makes it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C10H13Li2N5O10P2 |
|---|---|
Poids moléculaire |
444.1 g/mol |
Nom IUPAC |
dilithium;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
YCWSTXGQZUYBEW-GQUJDUEPSA-L |
SMILES isomérique |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15NH2] |
SMILES canonique |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


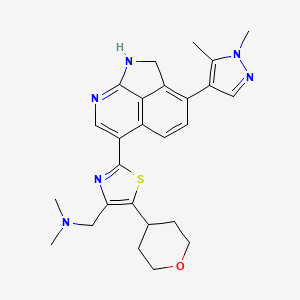
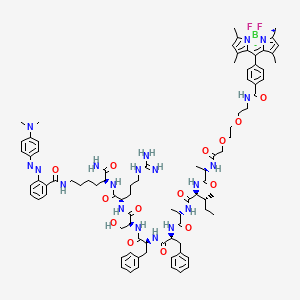
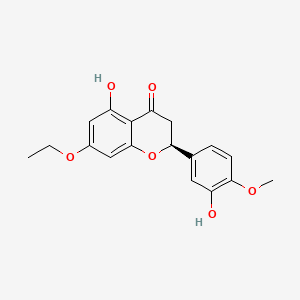

![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
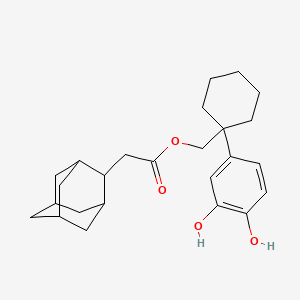
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)
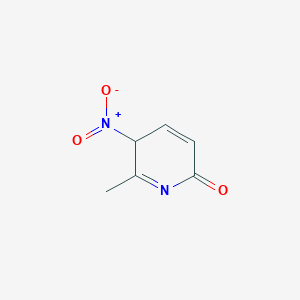
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

